

Spectroscopic data of Diethylglutaconate (NMR, IR, MS)

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Compound of Interest

Compound Name: Diethylglutaconate

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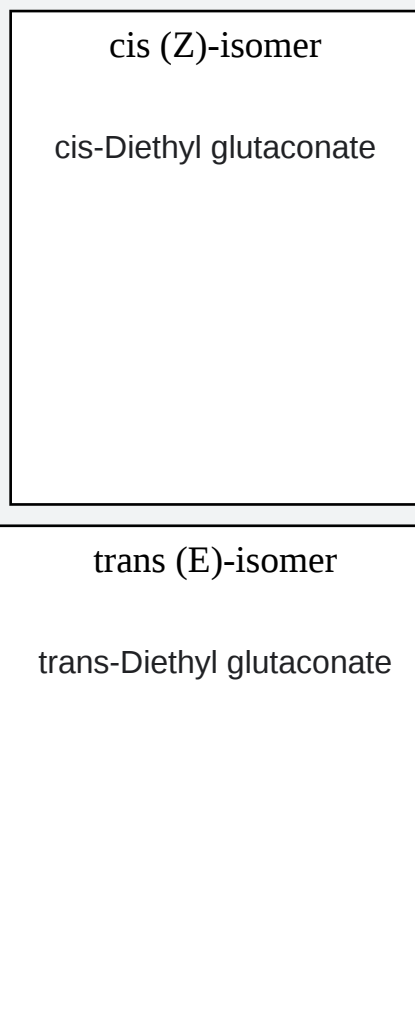
An In-Depth Technical Guide to the Spectroscopic Data of Diethyl Glutaconate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Isomerism

Diethyl glutaconate, with the molecular formula $C_9H_{14}O_4$ and a molecular weight of 186.21 g/mol, is the diethyl ester of 2-pentenedioic acid.^[1] The presence of a carbon-carbon double bond results in geometric isomerism, leading to distinct cis (Z) and trans (E) forms. Spectroscopic analysis is crucial for differentiating these isomers and confirming the compound's identity and purity.

Fig. 1: Geometric Isomers of Diethyl Glutaconate



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Caption: Geometric isomers of Diethyl Glutaconate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of cis and trans isomers, the NMR spectra of diethyl glutaconate can exhibit complexity, with distinct sets of signals for each isomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. While detailed, experimentally verified data for diethyl glutaconate is not widely available in the literature, the expected chemical shifts can be predicted based on the structure.^[2]

Table 1: Predicted ¹H NMR Spectral Data of Diethyl Glutaconate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.25	Triplet	6H	-O-CH ₂ -CH ₃
~3.30	Doublet	2H	=CH-CH ₂ -COO-
~4.15	Quartet	4H	-O-CH ₂ -CH ₃
~5.80	Multiplet	1H	-CO-CH=CH-

| ~6.90 | Multiplet | 1H | -CO-CH=CH- |

Data is based on general principles of NMR spectroscopy for similar structures and should be considered predictive.^[2]

The protons of the two ethyl groups are expected to show a triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The methylene protons adjacent to the double bond are expected to appear as a doublet. The olefinic protons will likely appear as multiplets due to coupling with each other and the adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of diethyl glutaconate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. As with ¹H NMR, specific experimental data for diethyl glutaconate is scarce. The following table presents expected chemical shifts based on its structure.

Table 2: Predicted ¹³C NMR Spectral Data of Diethyl Glutaconate

Chemical Shift (δ) ppm	Assignment
~14	-O-CH ₂ -CH ₃
~40	=CH-CH ₂ -COO-
~61	-O-CH ₂ -CH ₃
~125	-CO-CH=CH-
~145	-CO-CH=CH-
~165	-COO- (conjugated)

| ~171 | -COO- (non-conjugated) |

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR.

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for carbon detection.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[2]
- Data Processing: Process the data similarly to the ^1H spectrum. Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of diethyl glutaconate is expected to be dominated by the characteristic absorptions of the ester functional groups and the carbon-carbon double bond.

Table 3: Key IR Absorption Bands for Diethyl Glutaconate

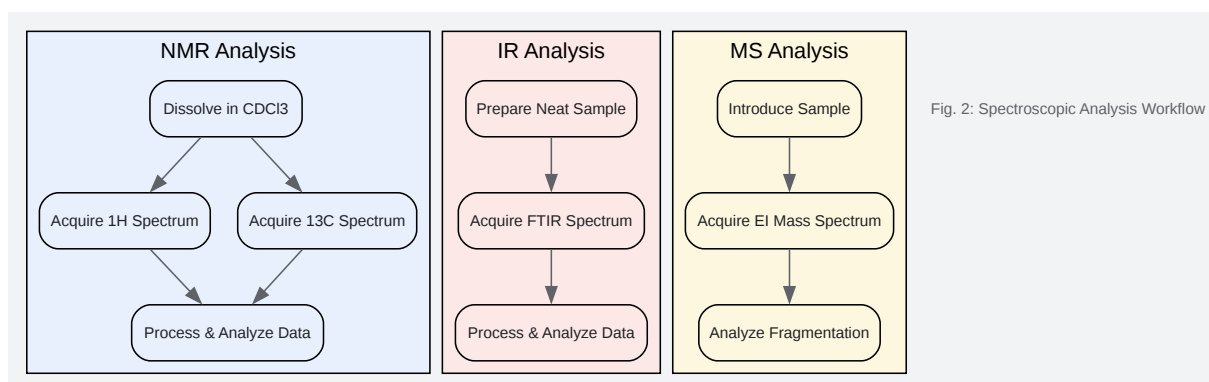
Wavenumber (cm^{-1})	Intensity	Functional Group
~3050	Medium	=C-H Stretch
2980-2850	Medium-Strong	C-H Stretch (Alkyl)
1740-1720	Strong	C=O Stretch (Ester)[2]
~1650	Medium	C=C Stretch (Alkene)

| 1250-1150 | Strong | C-O Stretch (Ester)[3] |

The most prominent feature will be the strong carbonyl (C=O) absorption of the ester groups.[4] The presence of conjugation with the C=C double bond may lead to a slight lowering of this frequency. The C-O single bond stretching will also be a strong and characteristic band.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As diethyl glutaconate is a liquid, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[5][6]
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Acquire a background spectrum of the clean salt plates.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



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Caption: A generalized workflow for the spectroscopic analysis of Diethyl Glutaconate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common method for analyzing such compounds.

The mass spectrum of diethyl glutaconate is expected to show a molecular ion peak ($[M]^+$) at an m/z corresponding to its molecular weight (186.21).^{[2][7]} The fragmentation pattern is characteristic of diethyl esters and provides further structural confirmation.

Table 4: Mass Spectrometry Data of Diethyl Glutaconate (EI)

m/z	Relative Intensity (%)	Proposed Fragment
186	5	$[M]^+$ (Molecular Ion)
141	100	$[M - OCH_2CH_3]^+$
113	45	$[M - COOCH_2CH_3]^+$
85	50	$[C_4H_5O_2]^+$

| 67 | 30 | $[C_5H_7]^+$ |

Data obtained from Benchchem.^[2]

The base peak at m/z 141 corresponds to the loss of an ethoxy radical ($-OCH_2CH_3$), a common fragmentation pathway for ethyl esters. The peak at m/z 113 represents the loss of an ethoxycarbonyl radical ($-COOCH_2CH_3$).

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet if separation of isomers is desired.
- **Ionization:** Utilize electron ionization (EI) with a standard electron energy of 70 eV.^[8]
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and significant fragments.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[9]

Conclusion

The spectroscopic characterization of diethyl glutaconate provides a detailed picture of its molecular structure. While experimental NMR data is not abundantly available in public databases, predictive analysis combined with characteristic IR and MS data allows for unambiguous identification. The techniques outlined in this guide provide the necessary framework for researchers to confirm the identity and purity of diethyl glutaconate in their own laboratories.

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